Mepiperphenidol bromide
Overview
Description
Mepiperphenidol bromide is a visceral anticholinergic agent, specifically 1-(3-hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidinium bromide, predominantly acting on the gastrointestinal tract. Its pharmacological potency is comparable to methantheline in antagonizing stimulatory effects on the dog Thiry loop and shows a slower rate of diminishing effects when administered orally, requiring a lower dosage to significantly prolong stomach emptying time compared to methantheline. Its inhibitory action on cholinergic stimulation of urinary bladder muscle tonus and anticholinergic potency on the cardiovascular system demonstrate its diverse pharmacological effects (McManus, E., Bochey, J. M., & Beyer, K., 1953).
Synthesis Analysis
The synthesis of mepiperphenidol bromide has not been detailed in the provided sources. However, analogous compounds and methodologies could offer insights into its potential synthesis pathways. For example, N-Bromosuccinimide (NBS) promoted one-pot strategies and solvothermal or microwave activation procedures suggest environmentally friendly and efficient synthesis routes for similar bromide compounds (Shinde, M., & Kshirsagar, U., 2016).
Molecular Structure Analysis
While specific molecular structure analyses of mepiperphenidol bromide are not directly available, studies on related bromide compounds provide insights into their complex structures. Crystal structure determinations through X-ray diffraction offer detailed molecular geometry, showcasing the importance of structural analysis in understanding the properties and reactivity of such compounds (Delgado-Martínez, P., et al., 2014).
Chemical Reactions and Properties
Mepiperphenidol bromide's chemical reactions, particularly its anticholinergic effects, are noted for their potency and specificity in the gastrointestinal tract. The compound's reactions with various physiological targets demonstrate its functional breadth, impacting not only gastrointestinal motility but also other cholinergically innervated systems (McManus, E., et al., 1953).
Physical Properties Analysis
Analysis of mepiperphenidol bromide's physical properties, such as solubility and stability, is crucial for its pharmacological application. While specific details are not provided, analogous research on bromide-containing compounds reveals significant insights into their behavior in various solvents, highlighting the importance of understanding these properties for effective drug formulation (Koten, G., et al., 1978).
Chemical Properties Analysis
The chemical properties of mepiperphenidol bromide, including its reactivity and interaction with biological systems, underscore its therapeutic potential. Its ability to selectively inhibit cholinergic activity within the gastrointestinal tract without significantly affecting other systems illustrates the targeted nature of its action (McManus, E., et al., 1953).
Safety And Hazards
properties
IUPAC Name |
5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32NO.BrH/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20;/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMOSBYAPVNLT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966332 | |
Record name | 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mepiperphenidol bromide | |
CAS RN |
520-20-7 | |
Record name | Piperidinium, 1-(3-hydroxy-5-methyl-4-phenylhexyl)-1-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepiperphenidol bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepiperphenidyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80966332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPIPERPHENIDOL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6OI36057B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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